molecular formula C11H13NO4S B7627926 2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid

2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid

Cat. No. B7627926
M. Wt: 255.29 g/mol
InChI Key: NCDRNOSKCVZDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid, commonly known as MSA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSA is a derivative of cysteine, an amino acid that plays a crucial role in various physiological processes in the human body.

Mechanism of Action

The mechanism of action of MSA is not fully understood, but it is believed to be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. MSA has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
MSA has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). MSA has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

MSA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability. However, there are also some limitations to using MSA in lab experiments. It has a short half-life, which may limit its effectiveness in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on MSA. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for MSA in these diseases. Another area of interest is its potential use in the treatment of cancer. Future studies should focus on the development of MSA derivatives with improved efficacy and selectivity for cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of MSA and its potential interactions with other compounds.

Synthesis Methods

MSA is synthesized through a multi-step process that involves the reaction of L-cysteine with thioacetic acid, followed by the addition of 3-methoxybenzyl bromide and sodium hydroxide. The resulting product is then purified to obtain pure MSA. This synthesis method has been optimized to produce high yields of MSA, making it a cost-effective method for large-scale production.

Scientific Research Applications

MSA has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of various diseases. MSA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[[2-(3-methoxyphenyl)sulfanylacetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-8-3-2-4-9(5-8)17-7-10(13)12-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRNOSKCVZDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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